molecular formula C24H32N2 B11122685 1-(3-methylbutyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

1-(3-methylbutyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Cat. No.: B11122685
M. Wt: 348.5 g/mol
InChI Key: IPZBKRZCXMWIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-METHYLBUTYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring substituted with various alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLBUTYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The alkyl groups are then introduced via alkylation reactions using suitable alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLBUTYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, where halides or other nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), strong bases (e.g., sodium hydride)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(3-METHYLBUTYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-METHYLBUTYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-METHYLBUTYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZENE
  • 1-(3-METHYLBUTYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-IMIDAZOLE

Uniqueness

1-(3-METHYLBUTYL)-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of the benzodiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H32N2

Molecular Weight

348.5 g/mol

IUPAC Name

1-(3-methylbutyl)-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C24H32N2/c1-17(2)14-15-26-23-9-7-6-8-22(23)25-24(26)19(5)21-12-10-20(11-13-21)16-18(3)4/h6-13,17-19H,14-16H2,1-5H3

InChI Key

IPZBKRZCXMWIMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C(C)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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